Methyl 2-methyl-5-[(quinolin-8-ylsulfonyl)amino]-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[(quinolin-8-ylsulfonyl)amino]-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core with a quinoline sulfonyl amine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-[(quinolin-8-ylsulfonyl)amino]-1-benzofuran-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(quinolin-8-ylsulfonyl)amino]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives and other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzofuran and quinoline derivatives .
Scientific Research Applications
Methyl 2-methyl-5-[(quinolin-8-ylsulfonyl)amino]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[(quinolin-8-ylsulfonyl)amino]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline sulfonyl amine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzofuran core may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzofuran derivatives: Compounds with a benzofuran core are known for their diverse chemical reactivity and potential therapeutic applications.
Sulfonyl amine compounds: These compounds are characterized by the presence of a sulfonyl amine group, which imparts unique chemical and biological properties.
Uniqueness
Methyl 2-methyl-5-[(quinolin-8-ylsulfonyl)amino]-1-benzofuran-3-carboxylate is unique due to the combination of its benzofuran core and quinoline sulfonyl amine group. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other compounds. Its versatility in various applications makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H16N2O5S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5S/c1-12-18(20(23)26-2)15-11-14(8-9-16(15)27-12)22-28(24,25)17-7-3-5-13-6-4-10-21-19(13)17/h3-11,22H,1-2H3 |
InChI Key |
LCXUDIMBMARWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OC |
Origin of Product |
United States |
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